Ethyl 3-chlorosulfonylbutanoate
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Overview
Description
Ethyl 3-chlorosulfonylbutanoate is an organic compound with the molecular formula C6H11ClO4S It is an ester derivative, featuring a chlorosulfonyl functional group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chlorosulfonylbutanoate can be synthesized through the esterification of 3-chlorosulfonylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems and controlled reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorosulfonylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Hydrolysis: 3-chlorosulfonylbutanoic acid and ethanol.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Ethyl 3-chlorosulfonylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chlorosulfonylbutanoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. The ester functionality also allows for hydrolysis and reduction reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with similar structural features but different functional groups.
Ethyl butanoate: An ester with a similar carbon backbone but lacking the chlorosulfonyl group.
Uniqueness
Ethyl 3-chlorosulfonylbutanoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other esters. This functional group allows for specific chemical transformations that are not possible with simpler esters like ethyl acetate or methyl butyrate.
Properties
IUPAC Name |
ethyl 3-chlorosulfonylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-3-11-6(8)4-5(2)12(7,9)10/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKCFINXSSTREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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